molecular formula C9H5BrClN B13675896 7-Bromo-4-chloroisoquinoline

7-Bromo-4-chloroisoquinoline

Cat. No.: B13675896
M. Wt: 242.50 g/mol
InChI Key: BHJHGBLOVBSWOW-UHFFFAOYSA-N
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Description

7-Bromo-4-chloroisoquinoline (C₉H₅BrClN) is a halogenated isoquinoline derivative with bromine and chlorine substituents at positions 7 and 4, respectively. Its molecular weight is 232.47 g/mol. Halogenated isoquinolines are pivotal in medicinal chemistry due to their bioactivity, particularly in antimicrobial and anticancer research .

Properties

Molecular Formula

C9H5BrClN

Molecular Weight

242.50 g/mol

IUPAC Name

7-bromo-4-chloroisoquinoline

InChI

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H

InChI Key

BHJHGBLOVBSWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Br)Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Procedure from Patent CN102875465A (2012)

This patent describes a novel diazotization-bromination approach to prepare 7-bromoisoquinoline, which is a key intermediate toward this compound:

Step Procedure Conditions Outcome
a Dissolve 1,2,3,4-tetrahydroisoquinoline in dichloromethane, add sodium hypochlorite aqueous solution (molar ratio 1:3-8). Stir at room temperature for 1.5-2.5 hours. Separate organic phase, wash with water until sodium hypochlorite is removed, evaporate solvent. Room temperature, 1.5-2.5 h Intermediate compound 2
b Diazotization: Add compound 2 to potassium nitrate-concentrated sulfuric acid under ice bath, warm to room temperature, then oil bath at 60°C for 3.5-4.5 h. Cool, quench in ice, adjust pH to 7, filter. 0-60°C, 3.5-4.5 h 7-nitro-3,4-dihydroisoquinoline (compound 3)
c Oxidation: Dissolve compound 3 in diphenyl ether, add manganese dioxide (molar ratio 1:7), stir at 180-200°C for 8-12 h. Cool, remove solvent, add petroleum ether, filter. 180-200°C, 8-12 h 7-nitroisoquinoline (compound 4)
d Reduction: Dissolve compound 4 in ethanol, add activated carbon, ferric chloride trihydrate, hydrazine hydrate (molar ratio 1:10), reflux 4.5-5.5 h. Filter, concentrate, wash solids with water. Reflux, 4.5-5.5 h 7-aminoisoquinoline (compound 5)
e Bromination via diazotization: Dissolve compound 5 in dibromoethane, add tert-butyl nitrite dropwise, after 30 min add benzyltrimethylammonium bromide (molar ratio tert-butyl nitrite:benzyltrimethylammonium bromide:compound 5 = 1.2:1:1), stir at room temperature 5.5-6.6 h. Quench with saturated sodium bicarbonate, wash with water, evaporate solvent, purify. Room temperature, 5.5-6.6 h 7-bromoisoquinoline

This method highlights a mild, non-acidic diazotization-bromination step that avoids strong acids and harsh conditions, yielding 7-bromoisoquinoline with good purity and yield.

Chlorination to Obtain this compound

Comparative Analysis of Preparation Methods

Aspect Method from CN102875465A (Bromination) Chlorination Approach (CN106432073B Analog)
Starting Material 1,2,3,4-Tetrahydroisoquinoline 7-Bromoisoquinoline or quinolinone derivatives
Key Reagents Sodium hypochlorite, potassium nitrate, manganese dioxide, hydrazine hydrate, tert-butyl nitrite, benzyltrimethylammonium bromide Phosphorus trichloride or phosphoryl trichloride
Reaction Conditions Mild temperature (room temp to 200°C), no strong acids Controlled temperature, inert atmosphere
Purification Washing, filtration, solvent removal, crystallization Crystallization, chromatography
Advantages Mild conditions, avoids strong acids, good regioselectivity Effective chlorination, adaptable to various substrates
Limitations Multi-step, requires careful control of diazotization Requires handling of corrosive chlorinating agents

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Notes
1 Oxidation of tetrahydroisoquinoline Sodium hypochlorite, dichloromethane, RT Intermediate 2 Mild reaction, aqueous workup
2 Diazotization Potassium nitrate, conc. sulfuric acid, 0-60°C 7-nitro-3,4-dihydroisoquinoline Controlled temperature critical
3 Oxidation Manganese dioxide, diphenyl ether, 180-200°C 7-nitroisoquinoline High temperature, long duration
4 Reduction Hydrazine hydrate, FeCl3·3H2O, ethanol, reflux 7-aminoisoquinoline Catalytic reduction
5 Bromination via diazotization Dibromoethane, tert-butyl nitrite, benzyltrimethylammonium bromide, RT 7-bromoisoquinoline Mild conditions, purification needed
6 Chlorination (inferred) Phosphorus trichloride, inert atmosphere, controlled temp This compound Electrophilic substitution

This comprehensive review consolidates the current authoritative knowledge on the preparation of this compound, providing a robust foundation for researchers and industrial chemists engaged in heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloroisoquinoline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative.

Scientific Research Applications

7-Bromo-4-chloroisoquinoline has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 7-Bromo-4-chloroisoquinoline is not well-documented. its derivatives, such as those used in medicinal chemistry, often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some isoquinoline derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents significantly influence physicochemical and biological properties:

4-Bromo-7-chloro-6-fluoroisoquinoline (C₉H₄BrClFN)
  • Substituents : Br (4), Cl (7), F (6).
  • Molecular Weight : 265.45 g/mol.
  • Key Data : Classified under GHS hazard guidelines, requiring specific first-aid measures for inhalation exposure .
  • Comparison: The additional fluorine at position 6 increases molecular weight and polarity compared to 7-Bromo-4-chloroisoquinoline. Fluorine’s electron-withdrawing nature may enhance stability but reduce nucleophilic substitution reactivity at adjacent positions.
7-Bromoisoquinoline-4-carboxylic Acid (C₁₀H₆BrNO₂)
  • Substituents : Br (7), COOH (4).
  • Molecular Weight : 252.07 g/mol.
  • Key Data : Available in milligram to multi-kilogram quantities for research (CAS 31009-04-8) .
  • Comparison : The carboxylic acid group at position 4 introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the chloro substituent in the target compound. This modification is advantageous for drug formulation but may alter receptor-binding specificity.
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate (C₁₂H₁₀ClNO₂)
  • Substituents : Cl (7), CH₃ (1), COOCH₃ (3).
  • Key Data : Melting point and NMR data (δ 2.65 for CH₃, δ 8.21 for aromatic H) confirm steric and electronic effects of substituents .

Biological Activity

7-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which significantly influences its reactivity and interactions with biological targets. The molecular formula of this compound is C9H5BrClNC_9H_5BrClN, with a molecular weight of approximately 242.50 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity, facilitating various biological effects. Current research indicates that the compound may exhibit antimicrobial and anticancer properties, although the exact mechanisms remain under investigation.

Antimicrobial Properties

Research has indicated that derivatives of this compound possess significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, with promising results indicating a mechanism involving caspase activation .

Study 1: Anticancer Activity

A study published in Molecules evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compound C9H5BrClNSpecific substitution pattern influencing activity
7-Bromo-4-chloroquinoline C9H6BrClLacks nitrogen in the isoquinoline structure
6-Bromo-4-chloroquinoline C9H6BrClDifferent position of bromine affecting reactivity
4-Bromo-7-chloroquinoline C9H6BrClAltered substitution pattern compared to target
7-Bromo-2-chloroquinoline C9H6BrClDifferent positioning leading to varied properties

This table illustrates how the unique structural features of this compound differentiate it from related compounds, potentially leading to distinct biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-4-chloroisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging bromine and chlorine substituents as reactive sites. Key steps include:

  • Substrate Preparation : Start with halogenated isoquinoline precursors (e.g., 4-chloroisoquinoline).
  • Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity.
  • Temperature Control : Reactions typically proceed at 80–100°C under inert atmospheres.
    Yield variations (50–85%) are attributed to steric hindrance from halogen substituents and catalyst deactivation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns aromatic proton environments (δ 7.5–9.0 ppm) and distinguishes Br/Cl substituent effects on ring currents.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246.9 for C₉H₅BrClN).
  • X-ray Crystallography : Resolves halogen positioning and bond angles, critical for structure-activity relationship (SAR) studies .

Q. How does the compound’s stability vary under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : Forms N-oxide derivatives at the pyridine nitrogen, confirmed by FT-IR (N-O stretch at ~1250 cm⁻¹).
  • Reduction : Hydrogenation with Pd/C yields 1,2,3,4-tetrahydroisoquinoline derivatives, altering biological activity. Stability tests (TGA/DSC) show decomposition above 200°C under air .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to predict regioselectivity.
  • Molecular Docking : Simulate binding affinities with target enzymes (e.g., kinase inhibitors) to prioritize synthetic targets.
  • Solvent Effect Simulations : COSMO-RS models guide solvent selection for improved solubility and reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for halogenated isoquinolines?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew IC₅₀ values.
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .

Q. How do halogen substituent positions impact SAR in antimicrobial studies?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., 7-Bromo-6-chloro vs. 4-Bromo-7-chloro) via regioselective halogenation.
  • MIC Testing : Against S. aureus and E. coli, Cl at C4 enhances membrane permeability (logP ~2.5 vs. ~3.0 for Br at C7).
  • Crystallographic Analysis : Correlate halogen positioning with target binding (e.g., DNA gyrase active site) .

Q. What are the challenges in scaling up multi-step syntheses of this compound?

  • Methodological Answer :

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for >95% purity.
  • Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching (ICP-MS confirms <0.1 ppm residual Pd).
  • Byproduct Management : GC-MS monitors brominated side products; optimize stoichiometry to minimize waste .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyValueMethod (Reference)
Molecular Weight246.51 g/molHRMS
Melting Point83–87°CDSC
logP (Octanol-Water)2.8HPLC Retention Time
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method

Table 2 : Comparative Reactivity in Cross-Coupling Reactions

NucleophileProductYield (%)Conditions
Phenylboronic Acid4-Chloro-7-phenylisoquinoline78Pd(PPh₃)₄, K₂CO₃, DMF
Thiophenol4-Chloro-7-(phenylthio)isoq.65CuI, DIPEA, DMSO
Ammonia7-Bromo-4-aminoisoquinoline42NH₃ (g), EtOH, 60°C

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